1-(3-chlorophenyl)-4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
1-(3-CHLOROPHENYL)-4-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of furo[3,4-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the furo[3,4-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl and fluorophenyl groups via substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, strong bases, and catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the aromatic rings.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE: Another compound with a chlorophenyl group, used in different chemical and biological studies.
3-(5-(2-CHLOROPHENYL)-2-FURYL)-N-PHENYL-2-PROPENAMIDE: A compound with similar structural features, used in various research applications.
Uniqueness
1-(3-CHLOROPHENYL)-4-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical properties and potential applications. Its furo[3,4-b]pyridine core also contributes to its uniqueness, making it a valuable compound for various scientific research endeavors.
Properties
Molecular Formula |
C19H13ClFNO3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C19H13ClFNO3/c20-11-4-3-5-12(8-11)22-16-10-25-19(24)18(16)14(9-17(22)23)13-6-1-2-7-15(13)21/h1-8,14H,9-10H2 |
InChI Key |
DWQZTJKJAKEXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4F |
Origin of Product |
United States |
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